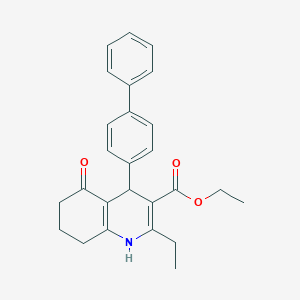![molecular formula C20H23N3O6S B5146410 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide, also known as MNPA, is a compound that has been studied extensively for its potential use in scientific research. MNPA is a piperidinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in cognitive function and memory and is found in high concentrations in the hippocampus, a brain region important for learning and memory. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This results in increased activation of the receptor and improved cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on the α7 nicotinic acetylcholine receptor, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in executive function and decision-making. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has also been shown to increase the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a high potency and selectivity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the function of this receptor. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide is also relatively stable and can be easily synthesized using the method described above. However, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has a short half-life, which means that its effects are relatively short-lived. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide also has poor solubility in aqueous solutions, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide. One area of interest is the development of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide analogs that have improved pharmacokinetic properties, such as longer half-lives and improved solubility. Another area of interest is the investigation of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide's effects on other nicotinic acetylcholine receptor subtypes, which may have implications for the treatment of other neurological disorders. Finally, there is interest in studying the effects of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide in human subjects, which may provide insight into its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide involves the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl)piperidine with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to yield 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide. This synthesis method has been reported in several scientific publications and has been used to produce 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide for research purposes.
Aplicaciones Científicas De Investigación
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-14-6-7-18(29-2)19(12-14)30(27,28)22-10-8-15(9-11-22)20(24)21-16-4-3-5-17(13-16)23(25)26/h3-7,12-13,15H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFMJKHZPOJLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5146329.png)
![3-(1-naphthyl)-5-[3-(4-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146345.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![N-(2,5-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5146381.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5146417.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)